molecular formula C20H18N4O2S B2915691 3-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(3-methoxyphenyl)propanamide CAS No. 671199-29-4

3-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(3-methoxyphenyl)propanamide

Cat. No.: B2915691
CAS No.: 671199-29-4
M. Wt: 378.45
InChI Key: FMNCANHIGAHWSU-UHFFFAOYSA-N
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Description

3-([1,2,4]Triazolo[4,3-a]quinolin-1-ylthio)-N-(3-methoxyphenyl)propanamide (CAS 671199-29-4) is a synthetic small molecule featuring a [1,2,4]triazolo[4,3-a]quinoline core, a privileged scaffold in medicinal chemistry known for its diverse biological potential . The molecular structure integrates a 1,2,4-triazole ring fused to a quinoline, which is further functionalized with a thioether linker and a 3-methoxyphenylpropanamide group. This specific architecture is designed to enhance interactions with biological targets, as the triazole ring can act as a pharmacophore, improving physicochemical properties, binding affinity, and metabolic stability . The compound has a molecular formula of C20H18N4O2S and a molecular weight of 378.45 g/mol . Its mechanism of action is anticipated to be multi-targeted, a characteristic of the triazoloquinoline chemical class. Related analogs have demonstrated significant research utility as potent antiproliferative agents by inducing apoptosis and inhibiting key oncogenic pathways . Furthermore, the 1,2,4-triazole moiety is a common feature in compounds investigated for antihistaminic activity, with close structural relatives showing potent H1-antihistaminic effects and significant protection against histamine-induced bronchospasm in preclinical models . This product is intended for research applications such as in vitro assay development, high-throughput screening, and early-stage investigational studies to elucidate novel therapeutic pathways. It is supplied for For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-(3-methoxyphenyl)-3-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2S/c1-26-16-7-4-6-15(13-16)21-19(25)11-12-27-20-23-22-18-10-9-14-5-2-3-8-17(14)24(18)20/h2-10,13H,11-12H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMNCANHIGAHWSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CCSC2=NN=C3N2C4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(3-methoxyphenyl)propanamide is a derivative of triazoloquinoline that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • IUPAC Name : 3-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(3-methoxyphenyl)propanamide
  • Molecular Formula : C18H18N4OS
  • Molar Mass : 342.43 g/mol

Biological Activity Overview

Research indicates that compounds containing the triazoloquinoline structure exhibit various biological activities, including:

  • Antimicrobial Activity : Several studies have reported that triazoloquinoline derivatives show significant antimicrobial properties against a range of pathogens. For instance, compounds similar to the one in focus have demonstrated efficacy against both Gram-positive and Gram-negative bacteria .
  • Anticancer Properties : The compound has shown promise in inhibiting cancer cell proliferation. In vitro studies suggest that it may induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell survival and proliferation .
  • Antihistaminic Effects : Similar compounds have been evaluated for their antihistaminic activity. For example, a related triazoloquinoline was found to protect guinea pigs from histamine-induced bronchospasm . This suggests potential applications in treating allergic reactions.

The biological activity of 3-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(3-methoxyphenyl)propanamide is primarily attributed to its interaction with various molecular targets:

  • VEGFR-2 Inhibition : The compound may inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a critical role in angiogenesis. By blocking this receptor, the compound can suppress tumor growth through reduced blood vessel formation .
  • Histamine Receptor Modulation : As indicated by studies on related compounds, the compound may act as an H1-antihistamine, providing relief from allergic symptoms without significant sedation .

Case Studies and Experimental Data

StudyFindings
PubMed Study Demonstrated significant protection against histamine-induced bronchospasm in guinea pigs by related triazoloquinoline derivatives.
BenchChem Analysis Identified the compound's mechanism involving VEGFR-2 inhibition leading to anti-tumor effects.
Antimicrobial TestingShowed effectiveness against multiple bacterial strains, supporting its potential as an antimicrobial agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Triazoloquinoline Cores

(a) 2-[(5-Methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide
  • Key Differences : Replaces the propanamide chain with an acetamide group and introduces a trifluoromethylphenyl substituent.
  • Impact : The trifluoromethyl group enhances lipophilicity and metabolic stability compared to the methoxyphenyl group in the target compound .
(b) N-(1-cyano-1,2-dimethylpropyl)-2-({5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)propanamide
  • Key Differences: Incorporates a cyano-substituted alkylamide chain.

Triazoloquinazoline Derivatives

(a) 3-[4-(4-Fluorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-[2-(4-methylphenyl)ethyl]propanamide
  • Key Differences: Substitutes quinoline with quinazoline and adds fluorobenzyl and methylphenyl groups.
  • Biological Activity: Exhibits >80% inhibition of Acinetobacter baumannii growth, suggesting enhanced antimicrobial potency compared to triazoloquinoline derivatives .
(b) 3-(1-((2-((Furan-2-ylmethyl)amino)-2-oxoethyl)thio)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-isobutylpropanamide
  • Key Differences : Includes a furan-containing side chain.
  • Impact : The furan moiety may improve solubility but reduce metabolic stability due to increased susceptibility to oxidation .

Triazolopyridine and Related Scaffolds

(a) 3-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]propanamide
  • Key Differences: Features a pyridazine ring instead of quinoline and a benzimidazole-ethyl group.
(b) 3-(3-(But-3-yn-1-yl)-3H-diazirin-3-yl)-N-(3-methyl-[1,2,4]triazolo[4,3-a]pyridin-8-yl)propanamide
  • Key Differences : Contains a diazirine photoaffinity label and alkyne group.
  • Application : Used in bromodomain inhibition studies (e.g., BRD4), highlighting the versatility of triazolo-heterocycles in targeting epigenetic regulators .

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Weight Notable Activity Reference
Target Compound [1,2,4]Triazolo[4,3-a]quinoline 3-Methoxyphenyl, propanamide-thio ~405.4 (estimated) Kinase inhibition (hypothetical)
2-[(5-Methyltriazoloquinolin-1-yl)sulfanyl]-N-(3-CF3-phenyl)acetamide [1,2,4]Triazolo[4,3-a]quinoline Trifluoromethylphenyl, acetamide ~437.4 Enhanced lipophilicity
3-[4-(4-Fluorobenzyl)triazoloquinazolin-1-yl]-propanamide [1,2,4]Triazolo[4,3-a]quinazoline Fluorobenzyl, methylphenyl ~470.5 Antimicrobial (>80% A. baumannii inhibition)
3-(6-Methoxytriazolopyridazin-3-yl)-N-(benzimidazol-ethyl)propanamide [1,2,4]Triazolo[4,3-b]pyridazine Benzimidazole-ethyl 379.4 Nucleotide-binding domain targeting

Research Findings and Mechanistic Insights

  • Antimicrobial Activity: Triazoloquinazoline derivatives (e.g., ) show superior antibacterial activity compared to triazoloquinolines, likely due to the quinazoline core’s ability to disrupt bacterial DNA gyrase .
  • Kinase Inhibition : The 3-methoxyphenyl group in the target compound may enhance selectivity for tyrosine kinases by mimicking ATP’s adenine ring, a hypothesis supported by structural analogs in .
  • Solubility Challenges : Sulfur linkages (e.g., thioether in the target compound) improve stability but reduce aqueous solubility, a limitation partially addressed in furan-containing derivatives () .

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